Regioisomeric Substitution Pattern: 4-Bromo-3-Chloro vs. 4-Bromo-2-Chloro Structural and Electronic Comparison
The target compound bears chlorine at the meta position (C3) relative to the cyclopropane-carbonitrile attachment, whereas the closest regioisomer 1-(4-bromo-2-chlorophenyl)cyclopropanecarbonitrile (CAS 749929-89-3) positions chlorine at the ortho position (C2). This positional difference alters the electronic environment of the aromatic ring: the Hammett σₘ value for Cl is +0.37 while σₒ is +0.22 (vs. σₚ for Br at +0.23), creating a meaningfully different electron-withdrawing profile [1]. Ortho-chlorine additionally introduces steric compression with the cyclopropane ring that is absent in the meta-substituted target, affecting both the ground-state conformation and the activation energy for reactions at the nitrile or halogen positions [1].
| Evidence Dimension | Substitution pattern: chlorine position on phenyl ring (meta vs. ortho relative to cyclopropane-carbonitrile) |
|---|---|
| Target Compound Data | 4-Bromo-3-chlorophenyl (Cl at C3, meta); InChIKey: BGXVQYBQBYXGKL-UHFFFAOYSA-N; sterically unhindered Cl environment |
| Comparator Or Baseline | 4-Bromo-2-chlorophenyl (Cl at C2, ortho; CAS 749929-89-3); different InChIKey; sterically hindered Cl adjacent to cyclopropane |
| Quantified Difference | Hammett σ difference: σₘ(Cl) = +0.37 vs. σₒ(Cl) = +0.22 (Δσ = 0.15); ortho isomer exhibits additional steric parameter (Eₛ ≈ −0.6 to −1.0 kcal/mol for ortho substituent interactions) |
| Conditions | Structural analysis based on canonical SMILES, InChI, and Hammett substituent constants |
Why This Matters
In SAR-driven medicinal chemistry programs, the 0.15-unit difference in Hammett σ and the absence of ortho steric compression directly impact target binding, metabolic stability, and the regioselectivity of subsequent functionalization steps—making the two regioisomers non-interchangeable despite identical molecular formula and molecular weight (both 256.53 g/mol).
- [1] PubChem CID 70699593. 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile. Hammett substituent constants from: Hansch C, Leo A, Taft RW. Chem. Rev. 1991, 91, 165–195. https://pubchem.ncbi.nlm.nih.gov/compound/70699593 View Source
